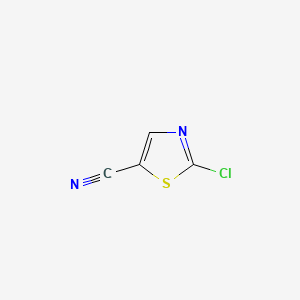
Diethyl (2-aminoethyl)phosphonate
概述
描述
Diethyl (2-aminoethyl)phosphonate is an organophosphorus compound characterized by the presence of a stable carbon-to-phosphorus (C—P) bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl aminoethylphosphonate typically involves the reaction of diethyl phosphite with an appropriate amine. One common method involves the reaction of diethyl phosphite with diethanolamine in the presence of anhydrous Lewis acid catalysts. This reaction proceeds through the formation of an intermediate oxazolidine, which then reacts with diethyl phosphite to yield diethyl aminoethylphosphonate .
Industrial Production Methods
For large-scale industrial production, the preparation method involves the depolymerization of paraformaldehyde, followed by the ring formation of formaldehyde and diethanolamine to prepare 3-(2-hydroxyethyl)-1,3-oxazolidine. This intermediate is then reacted with diethyl phosphite in the presence of anhydrous Lewis acid catalysts. The overall yield of this process is high, making it suitable for industrial applications .
化学反应分析
Types of Reactions
Diethyl (2-aminoethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the amino group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
Diethyl (2-aminoethyl)phosphonate has a wide range of scientific research applications:
作用机制
The mechanism of action of diethyl aminoethylphosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a cholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system . Additionally, it can interact with diacylglycerol acyltransferase/mycolyltransferase Ag85C, an enzyme involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis .
相似化合物的比较
Similar Compounds
Diethyl phosphonate: Similar in structure but lacks the aminoethyl group.
Aminomethylenephosphonic acids: These compounds have a similar N-C-P molecular fragment but differ in their specific substituents.
Uniqueness
Diethyl (2-aminoethyl)phosphonate is unique due to its combination of the aminoethyl group and the phosphonate moiety. This combination imparts specific chemical properties and biological activities that are not observed in other similar compounds. Its stability, resistance to hydrolysis, and ability to participate in a wide range of chemical reactions make it a valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
2-diethoxyphosphorylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAGHBASZWRMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369955 | |
| Record name | Diethyl aminoethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41468-36-4 | |
| Record name | Diethyl aminoethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (2-aminoethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)




![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)




